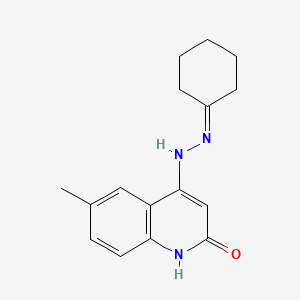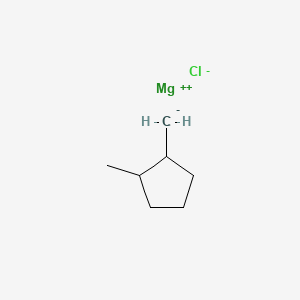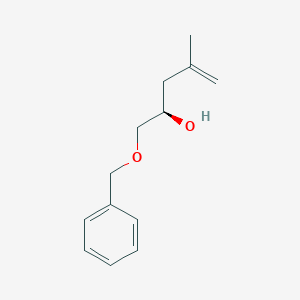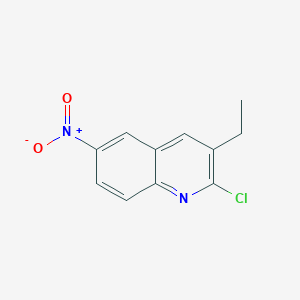
4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮是一种杂环化合物,由于其独特的化学结构和在医药化学和材料科学等各个领域的潜在应用,引起了人们的兴趣。该化合物具有喹啉核心,喹啉核心是许多生物活性分子中的常见基序,以及可以参与各种化学反应的肼基。
准备方法
合成路线和反应条件
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮的合成通常涉及在特定条件下使 6-甲基喹啉-2(1H)-酮与环己亚基肼反应。一种常见的方法包括使用乙醇等溶剂和催化剂以促进反应。 反应混合物通常在回流下加热数小时以确保起始原料完全转化为所需产物 .
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记录,但一般方法将涉及放大实验室合成。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮可以发生各种化学反应,包括:
氧化: 肼基可以被氧化以形成相应的偶氮化合物。
还原: 肼基的还原可以生成肼衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电取代反应通常需要酸性条件和合适的亲电试剂,例如卤素或硝基。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,肼基的氧化可以生成偶氮化合物,而取代反应可以在喹啉核心上引入各种官能团 .
科学研究应用
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮在科学研究中有多种应用:
医药化学: 该化合物由于其独特的结构和生物活性,具有作为开发新型药物的先导化合物的潜力。
材料科学: 它可用于合成具有特定电子或光学性质的新型材料。
作用机制
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。肼基可以与生物大分子形成氢键,从而影响其功能。此外,喹啉核心可以插入 DNA,破坏其结构和功能。 这些相互作用可以导致各种生物效应,包括抗菌和抗癌活性 .
相似化合物的比较
类似化合物
2-(2-环己亚基肼基)-6-氯-N′-环己亚基吡啶-4-甲酰肼: 该化合物具有相似的肼基,但具有不同的核心结构。
2-(2-(取代苄叉)肼基)-N′-(取代苄叉)-6-氯吡啶-4-甲酰肼: 另一个具有肼基的化合物,但具有不同的取代基和核心结构.
独特之处
4-(2-环己亚基肼基)-6-甲基喹啉-2(1H)-酮由于其喹啉核心和环己亚基肼基的特定组合而具有独特性。这种独特的结构赋予了独特的化学和生物学特性,使其成为各种研究应用的宝贵化合物。
属性
CAS 编号 |
649748-91-4 |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC 名称 |
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14-13(9-11)15(10-16(20)17-14)19-18-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H2,17,19,20) |
InChI 键 |
PFFFETLXUWRSSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2NN=C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)


![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)

![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)

